molecular formula C8H8F3N3O2 B14848998 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14848998
M. Wt: 235.16 g/mol
InChI Key: NYZTYHLICFTRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound that features a pyridine ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the attachment of the ethanamine side chain. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine, followed by substitution reactions to introduce the ethanamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The trifluoromethyl group can be involved in various reduction reactions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride and alkyl halides are often used.

Major Products:

    Reduction of Nitro Group: Formation of 2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine.

    Substitution Reactions: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine: A reduced form of the target compound.

    Fluazifop-butyl: An agrochemical containing a trifluoromethyl-pyridine moiety.

Uniqueness: 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

2-[4-nitro-6-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-4-6(14(15)16)3-5(13-7)1-2-12/h3-4H,1-2,12H2

InChI Key

NYZTYHLICFTRMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.